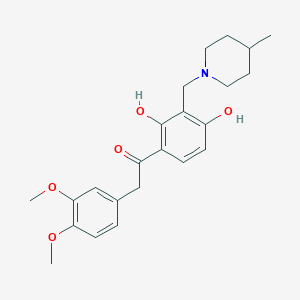
1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone (CAS Number: 1021218-50-7) is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C21H25NO3 with a molecular weight of 339.4 g/mol. The compound features a complex structure that includes hydroxyl groups and methoxy substituents, which are known to influence biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of prostate cancer cells by inducing cell cycle arrest and apoptosis through p53-mediated pathways .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induces apoptosis via p53 activation |
| PANC-1 | 15.0 | Cell cycle arrest at G1 phase |
| RKO | 10.5 | Inhibition of topoisomerase II |
| LoVo | 11.0 | Modulation of apoptotic pathways |
The mechanism by which this compound exerts its antitumor effects involves several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways, particularly through p53 signaling, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Cell Cycle Regulation : It has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
Structure-Activity Relationships (SAR)
The structural components of the compound play a crucial role in its biological activity:
- The hydroxyl groups at positions 2 and 4 are essential for enhancing antitumor activity by improving binding affinity to target proteins.
- The methoxy substituents at position 3 and 4 contribute to lipophilicity, which may enhance cellular uptake and bioavailability.
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical settings. For example:
- Study on Prostate Cancer Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) in prostate cancer cell lines compared to control groups .
- Combination Therapy : Another investigation explored the effects of combining this compound with traditional chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.
特性
IUPAC Name |
1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-15-8-10-24(11-9-15)14-18-19(25)6-5-17(23(18)27)20(26)12-16-4-7-21(28-2)22(13-16)29-3/h4-7,13,15,25,27H,8-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYUQMDIHPNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













